molecular formula C8H10FNS B8397420 2-Isopropylthio-3-fluoropyridine

2-Isopropylthio-3-fluoropyridine

Cat. No. B8397420
M. Wt: 171.24 g/mol
InChI Key: ZHWRQIREMHJSOM-UHFFFAOYSA-N
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Patent
US05612288

Procedure details

220.93 g of isopropyl mercaptan are added dropwise at a temperature of from 0° to -5° C. to a mixture of 388.6 g of potassium carbonate and 301 g of 2,3-difluoropyridine in 4300 ml of dimethylformamide. After stirring for 20 minutes, the temperature of the reaction mixture is allowed to rise slowly to room temperature and is stirred for a further 30 minutes. The reaction mixture is then added to an ice-water/ethyl acetate mixture, the phases are washed four times with ethyl acetate and ice-water and then dried over sodium sulfate. After filtering and concentrating by evaporation, the resulting crude product (510 g) is purified by column chromatography (ethyl acetated hexane 1:9) to give 327.3 g of 3-fluoro-2-isopropylthiopyridine in the form of an oil.
Quantity
220.93 g
Type
reactant
Reaction Step One
Quantity
388.6 g
Type
reactant
Reaction Step One
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
4300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([SH:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].F[C:12]1[C:17]([F:18])=[CH:16][CH:15]=[CH:14][N:13]=1>CN(C)C=O>[F:18][C:17]1[C:12]([S:4][CH:1]([CH3:3])[CH3:2])=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
220.93 g
Type
reactant
Smiles
C(C)(C)S
Name
Quantity
388.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
301 g
Type
reactant
Smiles
FC1=NC=CC=C1F
Name
Quantity
4300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to room temperature
STIRRING
Type
STIRRING
Details
is stirred for a further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the phases are washed four times with ethyl acetate and ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting crude product (510 g) is purified by column chromatography (ethyl acetated hexane 1:9)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 327.3 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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